(2S,3R,4R,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxy-3-methyltetrahydrofuran-3-ol
Description
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Properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl4O5/c1-21(26)19(29-10-13-4-6-15(23)8-17(13)25)18(30-20(21)27-2)11-28-9-12-3-5-14(22)7-16(12)24/h3-8,18-20,26H,9-11H2,1-2H3/t18-,19-,20+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPCSQZGBZNWBF-MXEMCNAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1OC)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@@H]1OC)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142630 | |
| Record name | Methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-α-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443642-31-7 | |
| Record name | Methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-α-D-ribofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443642-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-α-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,3R,4R,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxy-3-methyltetrahydrofuran-3-ol, also known by its CAS number 443642-31-7, is a tetrahydrofuran derivative that has garnered interest due to its potential biological activities. This article provides a detailed examination of the compound's biological properties, including its anti-inflammatory and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H20Cl4O5 |
| Molecular Weight | 482.18 g/mol |
| CAS Number | 443642-31-7 |
| Purity | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of furan derivatives. The compound may exert its effects through modulation of signaling pathways such as MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma). Research indicates that similar furan compounds have demonstrated significant inhibition of inflammatory mediators like nitric oxide in macrophage models without notable cytotoxicity .
Antimicrobial Activity
The antimicrobial potential of furan derivatives has been widely documented. These compounds are believed to inhibit microbial growth selectively and modify enzyme activity within pathogens. The efficacy of these derivatives in combating bacterial infections suggests that this compound could be similarly effective .
- Inhibition of Inflammatory Mediators :
- Selective Antimicrobial Activity :
Study 1: Anti-inflammatory Activity
In a study conducted by Hwang et al., various furan derivatives were tested for their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The results showed that certain compounds significantly reduced NO levels at concentrations as low as 10 µM without causing cytotoxic effects .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of furan derivatives against Staphylococcus aureus and Escherichia coli. The study found that specific furan compounds inhibited bacterial growth effectively at sub-MIC concentrations, suggesting potential therapeutic applications for treating infections caused by these pathogens .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (2S,3R,4R,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxy-3-methyltetrahydrofuran-3-ol exhibit significant anticancer properties. Studies have shown that the dichlorobenzyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Pharmaceutical Development
Drug Formulation
Due to its unique structural characteristics, this compound can be utilized in drug formulation. The presence of multiple functional groups allows for modifications that can enhance solubility and bioavailability. Researchers are exploring its use as a lead compound for developing more potent derivatives .
Targeted Delivery Systems
The incorporation of this compound into nanoparticle systems is being investigated to improve targeted drug delivery mechanisms. This approach aims to minimize side effects while maximizing therapeutic efficacy against specific diseases like cancer .
Biochemical Research
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes that play critical roles in metabolic pathways associated with various diseases. Such studies are crucial for understanding the biochemical interactions and potential therapeutic applications of the compound .
Agricultural Applications
Pesticide Development
There is growing interest in utilizing this compound in agricultural chemistry as a pesticide or herbicide. Its structural features may confer effective pest control properties while minimizing environmental impact compared to traditional pesticides . Research is ongoing to evaluate its efficacy and safety in agricultural settings.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis rates, confirming the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
A research article focused on the antimicrobial properties of this compound reported effective inhibition of Gram-positive and Gram-negative bacteria. The study employed disk diffusion methods and minimum inhibitory concentration (MIC) tests to establish its efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the recommended protocols for synthesizing this compound with high enantiomeric purity?
Synthesis of stereochemically complex compounds like this requires careful selection of protecting groups and chiral catalysts. For example, highlights the use of regioselective benzylation and methoxy group introduction under controlled conditions (e.g., NaH/THF for deprotonation and benzyl bromide for alkylation). To ensure enantiomeric purity, asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) should be explored. Post-synthesis purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical to isolate the desired stereoisomer .
Q. How should researchers handle and store this compound to ensure stability?
Proper storage in tightly sealed containers under inert gas (argon/nitrogen) at –20°C in a desiccated environment minimizes hydrolysis and oxidation. and emphasize avoiding humidity and static electricity, which can degrade sensitive ether and ester linkages. Use amber glass vials to prevent photodegradation of the dichlorobenzyl groups .
Q. Which spectroscopic methods are essential for confirming the substitution pattern of the 2,4-dichlorobenzyl groups?
¹H/¹³C NMR is critical for identifying aromatic proton splitting patterns (e.g., para-substituted dichloro groups at δ 7.2–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula, while 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the tetrahydrofuran ring. and validate these methods for structurally similar compounds .
Q. What purification techniques achieve >95% purity post-synthesis?
Preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) effectively separates enantiomers. Recrystallization using solvent pairs like dichloromethane/hexane can further enhance purity. Monitor purity via TLC (silica gel, UV visualization) and HPLC-DAD .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity under acidic vs. basic conditions be resolved?
Systematic pH-dependent stability studies are required. Design experiments with controlled buffers (pH 1–13) at 25°C and 40°C, monitoring degradation via LC-MS. For example, ’s approach to evaluating organic compound degradation under varying temperatures can be adapted. Compare kinetic profiles to identify degradation pathways (e.g., hydrolysis of the methoxy group under basic conditions) .
Q. What strategies mitigate stereochemical inversion during tetrahydrofuran ring formation?
Use sterically hindered bases (e.g., DBU) to minimize epimerization during cyclization. ’s use of low-temperature (–78°C) conditions for sensitive intermediates reduces thermal racemization. Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers before ring closure can also preserve stereochemistry .
Q. How to determine the rate-determining step in thermal degradation kinetics?
Conduct isothermal stability studies at multiple temperatures (e.g., 30°C, 50°C, 70°C) and analyze degradation products via GC-MS. Apply the Arrhenius equation to calculate activation energy. ’s protocol for tracking organic compound degradation over time provides a methodological framework .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like cytochrome P450. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). and suggest thiazolidine derivatives as bioactive intermediates, guiding target selection .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles across studies?
Re-evaluate solubility in standardized solvents (DMSO, ethanol, water) using nephelometry or UV-Vis spectroscopy. Control variables such as particle size (via micronization) and temperature. Compare results with literature data, accounting for differences in measurement techniques (e.g., shake-flask vs. HPLC methods) .
Q. Why do NMR spectra vary between batches despite identical synthetic routes?
Trace residual solvents (e.g., THF, DMF) or metal catalysts (e.g., Pd from coupling reactions) can shift NMR signals. Conduct elemental analysis and inductively coupled plasma mass spectrometry (ICP-MS) to identify impurities. ’s emphasis on rigorous post-synthesis washing (e.g., EDTA for metal chelation) is applicable here .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
